molecular formula C8H8BrNO B6321623 5-Bromo-4-ethylpyridine-3-carboxaldehyde CAS No. 850892-36-3

5-Bromo-4-ethylpyridine-3-carboxaldehyde

Cat. No.: B6321623
CAS No.: 850892-36-3
M. Wt: 214.06 g/mol
InChI Key: RTSRCTGLJAUGSP-UHFFFAOYSA-N
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Description

5-Bromo-4-ethylpyridine-3-carboxaldehyde is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 4-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethylpyridine-3-carboxaldehyde typically involves the bromination of 4-ethylpyridine followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The bromination reaction is carried out under reflux conditions to ensure complete substitution at the 5-position. The resulting 5-bromo-4-ethylpyridine is then subjected to formylation using a Vilsmeier-Haack reagent, which is prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-ethylpyridine-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-4-ethylpyridine-3-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-ethylpyridine-3-carboxaldehyde is unique due to the combined presence of the bromine atom, ethyl group, and aldehyde functionality. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

5-bromo-4-ethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSRCTGLJAUGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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